molecular formula C16H14Cl2N2O3S B2645183 1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole CAS No. 433972-84-0

1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole

Cat. No. B2645183
CAS RN: 433972-84-0
M. Wt: 385.26
InChI Key: OERUHNDCIUWMBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole” is a benzimidazole derivative . Benzimidazole derivatives have been studied for their potential as antagonists of P2Y1 receptors . These receptors are involved in various physiological processes including neurotransmission and inflammatory responses .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including this compound, involves an identical system of hydrogen bonds . The quality of the samples can be tested using solid-state NMR .

Scientific Research Applications

Synthesis and Coordination Properties

A study discussed the synthesis of compounds similar to the requested chemical, focusing on their coordination properties and interactions with metal centers, which could be relevant for the development of novel materials or catalysis processes (Bermejo et al., 2000).

Catalysis and Synthesis Applications

Research highlighted the use of certain imidazole derivatives as catalysts for the synthesis of complex organic compounds, demonstrating their potential role in improving the efficiency and sustainability of chemical reactions (Moosavi‐Zare et al., 2013).

Anion Recognition and Binding

A study focused on imidazole-based bisphenols, which are structurally related to the compound , for their ability to recognize and bind anions. Such properties are crucial for applications in sensing, environmental monitoring, and possibly in pharmaceuticals (Nath & Baruah, 2012).

Corrosion Inhibition

Imidazole derivatives have been studied for their corrosion inhibition properties, suggesting potential applications in protecting materials from corrosion, which is vital in industries such as construction and metal processing (Prashanth et al., 2021).

Spectroscopic Analysis and Molecular Docking

Research involved the spectroscopic analysis and molecular docking of imidazole derivatives, providing insights into their reactive properties, which are essential for understanding their behavior in various chemical environments and potential applications in drug design (Thomas et al., 2018).

Mechanism of Action

Benzimidazole derivatives, including this compound, have been studied for their potential as antagonists of P2Y1 receptors . These receptors are involved in various physiological processes including neurotransmission and inflammatory responses .

Future Directions

Benzimidazole derivatives, including this compound, are being studied for their potential therapeutic applications . They could be potential therapeutic targets for prevention and treatment of thrombosis, neurological disorders, pain, cardiac diseases, and cancer .

properties

IUPAC Name

1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O3S/c1-9-4-13-14(5-10(9)2)20(8-19-13)24(21,22)16-7-11(17)15(23-3)6-12(16)18/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERUHNDCIUWMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C=C(C(=C3)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.